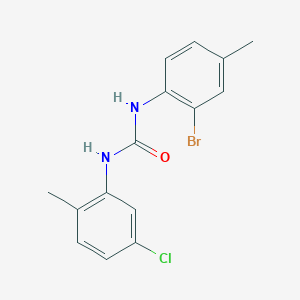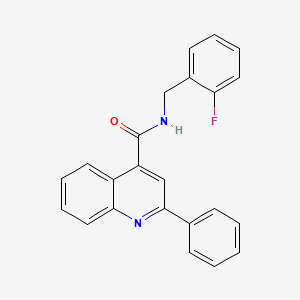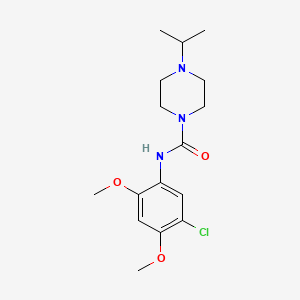
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea, also known as BM-21, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which are involved in various cellular processes. It has been suggested that N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to have good corrosion inhibition properties for various metals. In vivo studies have shown that N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a specific method. It has been shown to have good activity against cancer cells, corrosion inhibition properties, and herbicidal activity. However, there are also limitations to using N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its potential side effects and toxicity need to be further investigated.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent. Its mechanism of action needs to be further elucidated, and its potential side effects and toxicity need to be investigated. In material science, further studies are needed to investigate its potential as a corrosion inhibitor. Its corrosion inhibition properties for various metals need to be further investigated. In agriculture, further studies are needed to investigate its potential as a herbicide. Its herbicidal activity against various weeds needs to be further investigated. Overall, N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has significant potential for various applications, and further studies are needed to fully understand its properties and potential uses.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has been studied for its potential applications as a corrosion inhibitor. It has been shown to have good corrosion inhibition properties for various metals. In agriculture, N-(2-bromo-4-methylphenyl)-N'-(5-chloro-2-methylphenyl)urea has been studied for its potential use as a herbicide. It has been shown to have good herbicidal activity against various weeds.
Propiedades
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-9-3-6-13(12(16)7-9)18-15(20)19-14-8-11(17)5-4-10(14)2/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDXLYDEMLHIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(ethylthio)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4696325.png)
![ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4696339.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4696347.png)
![3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4696355.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4696359.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-methylethanediamide](/img/structure/B4696382.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4696385.png)
![4-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4696392.png)
![4-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4696400.png)
![methyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4696413.png)

![3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4696431.png)
![2-{5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4696438.png)